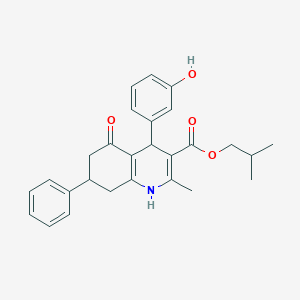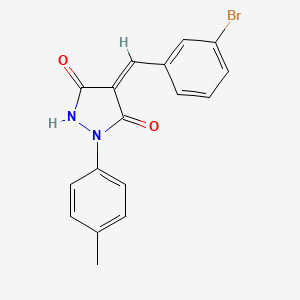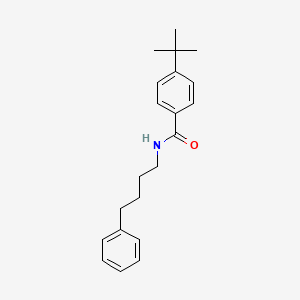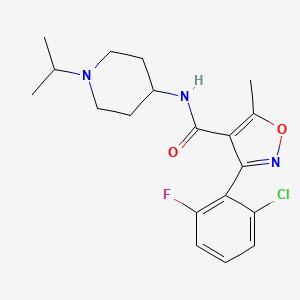
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol, also known as NDPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol is not fully understood. However, studies have suggested that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol may exert its biological activity through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), aldose reductase (AR), and protein tyrosine phosphatase 1B (PTP1B).
Biochemical and Physiological Effects:
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol inhibits the proliferation of cancer cells, reduces the production of inflammatory cytokines, and inhibits the activity of AR and PTP1B. In vivo studies have shown that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol exhibits antidiabetic activity, reduces the production of pro-inflammatory cytokines, and inhibits the growth of tumor xenografts.
实验室实验的优点和局限性
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol also has some limitations, including its low solubility in aqueous solutions and limited stability under certain conditions.
未来方向
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol. One potential direction is the development of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol-based MOFs with improved gas storage and separation properties. Another potential direction is the optimization of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol-based chiral catalysts for asymmetric synthesis. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol and its potential applications in the treatment of various diseases.
合成方法
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol can be synthesized through a multistep process involving the reaction of 3,5-dimethylpyrazole with 2-nitrophenol in the presence of a base and subsequent reduction with sodium borohydride. The final product is then purified through column chromatography.
科学研究应用
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities. In material science, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been used as a ligand for the preparation of chiral catalysts with potential applications in asymmetric synthesis.
属性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(2-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10-7-11(2)16(15-10)8-12(18)9-21-14-6-4-3-5-13(14)17(19)20/h3-7,12,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVJOXZKFTZDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=CC=C2[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]-N-(ethoxycarbonyl)glycinate](/img/structure/B5035783.png)


![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)
